Acacipetalin

Biosynthesis Chemotaxonomy Metabolic pathway

Acacipetalin is a naturally occurring cyanogenic glycoside with the molecular formula C₁₁H₁₇NO₆ (MW 259.26 g/mol), specifically 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile. First isolated from Acacia stolonifera and characterized by Rimington in 1935 with a melting point of 176–177 °C and specific optical rotation [α]²²/D = −35.96° , its structure was later revised using NMR spectroscopy.

Molecular Formula C11H17NO6
Molecular Weight 259.26 g/mol
CAS No. 644-68-8
Cat. No. B12674939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacipetalin
CAS644-68-8
Molecular FormulaC11H17NO6
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C
InChIInChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1
InChIKeyMYXHDFJISNKPJY-KAMPLNKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acacipetalin (CAS 644-68-8): Sourcing Guide for a Chemotaxonomically Restricted Leucine-Derived Cyanogenic Glycoside


Acacipetalin is a naturally occurring cyanogenic glycoside with the molecular formula C₁₁H₁₇NO₆ (MW 259.26 g/mol), specifically 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile [1]. First isolated from Acacia stolonifera and characterized by Rimington in 1935 with a melting point of 176–177 °C and specific optical rotation [α]²²/D = −35.96° [2], its structure was later revised using NMR spectroscopy [3]. The compound belongs to the biosynthetically distinct class of cyanogenic glucosides derived from L‑leucine, a feature that separates it from the more common valine‑, isoleucine‑, and phenylalanine‑derived cyanogens. Acacipetalin has been confirmed as the principal cyanogenic glycoside in a limited set of approximately ten Acacia species distributed across Africa and North America [4] [5].

Why Generic Cyanogenic Glycoside Substitution Fails When Acacipetalin Is the Required Reference Standard


Cyanogenic glycosides are not functionally or analytically interchangeable. Acacipetalin differs from widely available in‑class compounds such as linamarin, lotaustralin, prunasin, and amygdalin in three critical procurement‑relevant dimensions: (i) its aglycone is biosynthetically derived exclusively from L‑leucine rather than valine, isoleucine, or phenylalanine [1], which dictates its chromatographic retention, mass fragmentation pattern, and NMR fingerprint; (ii) its natural occurrence is restricted to a small number of Acacia species [2], meaning that substituting a common cyanogen from cassava, almond, or flax will not serve as a valid chemotaxonomic marker for Acacia‑specific studies; and (iii) its physical constants (melting point, optical rotation, solubility) differ measurably from those of its closest structural analogs [3]. These differences are not academic—they directly affect method development, reference standard selection, and experimental reproducibility in laboratories that require compound‑level precision.

Acacipetalin Quantitative Differentiation Evidence: Head‑to‑Head & Cross‑Study Comparisons Against Structural and Biosynthetic Analogs


Biosynthetic Precursor: L‑Leucine as Exclusive Aglycone Origin Versus Valine, Isoleucine, or Phenylalanine in Common Analogs

Tracer studies using ¹⁴C‑labeled amino acids demonstrated that L‑leucine is the most effective precursor for the aglycone of acacipetalin, yielding 2‑hydroxy‑3‑methylbut‑2‑enenitrile [1]. In contrast, linamarin is derived from L‑valine, lotaustralin from L‑isoleucine, and prunasin/amygdalin from L‑phenylalanine. This biosynthetic divergence is absolute at the enzyme‑substrate level: the cytochrome P450 CYP79 family members that catalyze the first committed step are amino‑acid‑specific [2]. Consequently, acacipetalin cannot be biosynthesized by organisms that produce only valine‑ or phenylalanine‑derived cyanogens, and vice versa.

Biosynthesis Chemotaxonomy Metabolic pathway

Physical‑Constant Differentiation: Melting Point and Optical Rotation Versus Common Cyanogenic Glycosides

Acacipetalin exhibits a melting point of 176–177 °C and a specific optical rotation [α]²²/D = −35.96° (c in H₂O) [1]. These values differ measurably from those of the most commonly encountered cyanogenic glycosides in commercial and research settings: linamarin (MP 143–144 °C; [α]D ≈ −21°), lotaustralin (MP 120–122 °C; [α]D ≈ −25°), prunasin (MP 147–150 °C; [α]D ≈ −27°), and amygdalin (MP 214–216 °C; [α]D ≈ −40°) [2] [3]. The 30–55 °C melting point gap between acacipetalin and linamarin/lotaustralin is sufficient for unambiguous identity confirmation by mixed melting point determination or differential scanning calorimetry (DSC).

Analytical chemistry Quality control Reference standard

Species Distribution Breadth: ~10 Acacia Species Versus >100 Species for Linamarin/Lotaustralin

Acacipetalin has been unambiguously identified by chromatographic and NMR methods in a restricted set of Acacia species: A. sieberiana var. woodii, A. hebeclada, A. stolonifera, A. constricta, A. chiapensis, A. cochliacantha, A. hindsii, A. macracantha, A. schaffneri var. schaffneri, A. schaffneri var. bravoensis, and A. giraffae [1] [2]. By contrast, linamarin and lotaustralin occur in over 100 species across at least five plant families (Fabaceae, Linaceae, Euphorbiaceae, Asteraceae, Passifloraceae) [3]. This represents a >10‑fold difference in species distribution breadth. Within the genus Acacia, cyanogenic glycoside type correlates with subgeneric classification: subgenus Acacia species contain proacacipetalin (leucine‑derived), whereas subgenus Phyllodineae species contain prunasin and/or sambunigrin (phenylalanine‑derived) [4].

Chemotaxonomy Natural product sourcing Ecological niche

Conversion Relationship with Proacacipetalin: Epimer‑Specific Processing Distinct from Linamarin/Lotaustralin Interconversion

Acacipetalin (2‑(β‑D‑glucopyranosyloxy)‑3‑methylbut‑2‑enenitrile) can be produced from its epimer proacacipetalin (2‑(β‑D‑glucopyranosyloxy)‑3‑methylbut‑3‑enenitrile) via a defined chemical conversion [1]. Proacacipetalin differs from acacipetalin solely in the position of the double bond (C‑2=C‑3 vs. C‑3=C‑4 of the aglycone). This epimer‑to‑product relationship is structurally analogous to the linamarin/lotaustralin pair only in that both involve isomeric aglycones; however, linamarin and lotaustralin differ by a methyl group (valine‑derived vs. isoleucine‑derived) rather than double‑bond position, and they are not interconvertible by simple chemical means [2]. The proacacipetalin→acacipetalin conversion therefore represents a compound‑specific chemical pathway not available to valine‑ or phenylalanine‑derived cyanogens.

Natural product chemistry Epimerization Prodrug processing

Molecular‑Weight‑Based Chromatographic Separation from Co‑Occurring Dihydroacacipetalin

In Acacia sieberiana var. woodii, acacipetalin (MW 259.26 g/mol; C₁₁H₁₇NO₆) co‑occurs with dihydroacacipetalin (MW 261.27 g/mol; C₁₁H₁₉NO₆), its saturated analog that differs by +2 Da in molecular mass [1]. This 2‑Dalton mass difference is detectable by high‑resolution mass spectrometry but can be obscured in low‑resolution MS or UV‑based detection. The two compounds also co‑occur with proacacipetalin (MW 259.26 g/mol; same molecular formula as acacipetalin but different double‑bond position), creating a three‑compound mixture that demands high‑resolution chromatographic separation [1] [2]. By contrast, linamarin (MW 247.25) and lotaustralin (MW 261.27) differ by 14 Da (a methylene group) and are readily resolved even by standard reverse‑phase HPLC. The acacipetalin/dihydroacacipetalin/proacacipetalin trio thus presents a more demanding analytical separation challenge that is compound‑specific.

Analytical method development LC‑MS Co‑elution prevention

Procurement‑Relevant Application Scenarios for Acacipetalin Based on Verified Differentiation Evidence


Chemotaxonomic Marker for Acacia Subgenus Acacia Species Identification and Phylogenetic Studies

Acacipetalin's confirmed restriction to approximately ten Acacia species within subgenus Acacia [1] makes it a high‑specificity chemotaxonomic marker. In phylogenetic or biodiversity surveys of African and North American Acacia populations, acacipetalin detection (by TLC, HPLC, or NMR) differentiates subgenus Acacia from subgenus Phyllodineae, where prunasin and sambunigrin (phenylalanine‑derived) predominate [2]. No other leucine‑derived cyanogenic glycoside exhibits this narrow, subgenus‑specific distribution pattern. Laboratories conducting Acacia systematics or ecological surveys require authentic acacipetalin reference material to confirm compound identity, as substitution with linamarin or prunasin would produce false‑negative or false‑positive chemotaxonomic assignments.

Reference Standard for LC‑MS/MS Quantification in Plant–Herbivore Interaction Studies Involving Acacia Species

In ecological studies examining cyanogenic glycoside levels in Acacia foliage consumed by herbivores, acacipetalin must be quantified against its co‑occurring analogs dihydroacacipetalin and proacacipetalin [1]. The 2‑Da mass difference between acacipetalin (MW 259.26) and dihydroacacipetalin (MW 261.27) demands high‑resolution MS or baseline chromatographic separation, both of which require a pure acacipetalin standard for retention time and fragmentation pattern calibration [2]. A generic cyanogenic glycoside standard (e.g., linamarin) would neither co‑elute at the correct retention time nor produce the correct MS/MS transitions for this specific three‑compound mixture.

Biosynthetic Pathway Elucidation of Leucine‑Derived Specialized Metabolites in Legumes

Acacipetalin is one of the few well‑characterized examples of a cyanogenic glycoside derived from L‑leucine, with the complete biosynthetic route (L‑leucine → N‑hydroxy‑leucine → 2‑hydroxy‑3‑methylbut‑3‑enenitrile glucoside → acacipetalin) partially established [1] [2]. Researchers investigating leucine‑derived specialized metabolism—including cyanolipids and hydroxynitrile glucosides—require acacipetalin as a pathway end‑product standard for enzyme assays and metabolic flux analysis. Linamarin (valine‑derived) and lotaustralin (isoleucine‑derived) are biosynthetically irrelevant to these leucine‑pathway studies.

Physical Reference Material for Academic Teaching and Natural Product Chemistry Method Development

Acacipetalin's distinctive physical constants—MP 176–177 °C and [α]²²/D = −35.96° [1]—provide a teaching‑laboratory exemplar of how melting point and optical rotation can differentiate among cyanogenic glycosides that are otherwise functionally similar. In undergraduate or graduate natural product chemistry courses, students can experimentally verify that acacipetalin is not linamarin (MP 143–144 °C) or amygdalin (MP 214–216 °C) using only a melting point apparatus and polarimeter. This application requires the procurement of authentic acacipetalin, as the teaching objective is defeated if a substitute compound with different physical constants is provided.

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